A Technical Guide to the Stereochemical Properties of Azepane-2-carboxylic Acid Hydrochloride Enantiomers
A Technical Guide to the Stereochemical Properties of Azepane-2-carboxylic Acid Hydrochloride Enantiomers
Introduction: The Significance of Chirality in Azepane Scaffolds
Azepane-2-carboxylic acid, a seven-membered cyclic amino acid analogue, represents a critical structural motif in modern medicinal chemistry. Its constrained, yet flexible, seven-membered ring makes it a valuable scaffold for the design of novel therapeutics, including peptidomimetics and inhibitors of protein-protein interactions.[1][2] The introduction of a chiral center at the C2 position gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. In the realm of drug development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile.[3] It is well-established that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. This underscores the critical need for robust analytical methodologies to separate, identify, and characterize the individual enantiomers of Azepane-2-carboxylic Acid Hydrochloride.
This in-depth technical guide provides a comprehensive overview of the stereochemical properties of the (R)- and (S)-enantiomers of Azepane-2-carboxylic Acid Hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the experimental techniques required for their analysis. We will delve into the distinct properties of each enantiomer and provide detailed, self-validating protocols for their separation and characterization using state-of-the-art analytical techniques.
Part 1: Unveiling the Enantiomers: Distinct Properties and Biological Relevance
The (R)- and (S)-enantiomers of Azepane-2-carboxylic Acid Hydrochloride possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light and, more importantly, with other chiral molecules (like biological receptors and enzymes) is distinct.
While specific pharmacological data for the individual enantiomers of Azepane-2-carboxylic Acid Hydrochloride is not extensively published in publicly accessible literature, it is a well-established principle in medicinal chemistry that the biological activity of chiral compounds is highly dependent on their stereochemistry. For instance, research on the closely related (S)-1-(Boc)azepane-2-carboxylic acid indicates its significant potential in drug development as a chiral template for creating ligands for G protein-coupled receptors and other therapeutic targets.[3] This suggests that the (S)-enantiomer may be of greater biological relevance in certain applications. A study on a chiral bicyclic azepane revealed that the (R,R)-enantiomer was a potent norepinephrine transporter (NET) inhibitor, while the (S,S)-enantiomer was approximately 26-fold less active.[4] This highlights the profound impact of stereochemistry on pharmacological activity.
Table 1: Comparative Properties of Azepane-2-carboxylic Acid Hydrochloride Enantiomers
| Property | (R)-Azepane-2-carboxylic Acid Hydrochloride | (S)-Azepane-2-carboxylic Acid Hydrochloride |
| Chemical Structure | Enantiomer with R configuration at the C2 chiral center. | Enantiomer with S configuration at the C2 chiral center. |
| Optical Rotation | Expected to rotate plane-polarized light in one direction (e.g., positive, dextrorotatory, (+)). The specific value is not readily available in the literature. | Expected to rotate plane-polarized light in the opposite direction with the same magnitude (e.g., negative, levorotatory, (-)). The specific value is not readily available in the literature. |
| Biological Activity | Potentially different pharmacological and toxicological profile compared to the (S)-enantiomer. | The (S)-enantiomer of the related Boc-protected form is noted for its utility in drug development, suggesting potentially higher biological relevance in certain contexts.[3] |
| Interaction with Chiral Environments | Will interact differently with chiral stationary phases in HPLC, chiral derivatizing agents, and biological receptors. | Will interact differently with chiral stationary phases in HPLC, chiral derivatizing agents, and biological receptors. |
Part 2: Enantiomeric Separation and Analysis: A Methodological Deep Dive
The separation and analysis of the enantiomers of Azepane-2-carboxylic Acid Hydrochloride are paramount for quality control, enantiomeric purity determination, and preclinical development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
The principle behind chiral HPLC is the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for the separation of a wide range of chiral compounds, including amino acid derivatives.[5]
This protocol is a representative method based on established principles for separating similar chiral carboxylic acids.[5] Optimization will likely be required for this specific analyte.
Objective: To resolve and quantify the enantiomers of Azepane-2-carboxylic Acid Hydrochloride.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent).
Reagents:
-
Racemic Azepane-2-carboxylic Acid Hydrochloride standard.
-
HPLC-grade n-Hexane.
-
HPLC-grade 2-Propanol (IPA) or Ethanol.
-
Trifluoroacetic acid (TFA) or Acetic Acid (for mobile phase modification).
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSPs have broad applicability for chiral separations of compounds with polar functional groups. |
| Mobile Phase | n-Hexane:2-Propanol with 0.1% TFA (e.g., 90:10 v/v) | Normal phase mode often provides good selectivity on polysaccharide CSPs. The alcohol acts as the polar modifier, and TFA is added to improve the peak shape of the acidic analyte by suppressing the ionization of the carboxylic acid and any free silanol groups on the stationary phase. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Temperature can influence selectivity; starting at ambient temperature is a common practice. |
| Detection | UV at 210 nm | Carboxylic acids generally absorb at low UV wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Procedure:
-
Sample Preparation: Prepare a stock solution of racemic Azepane-2-carboxylic Acid Hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution.
-
Data Acquisition and Analysis: Monitor the chromatogram for the elution of two separate peaks corresponding to the two enantiomers.
-
Optimization: If the resolution is not satisfactory, systematically vary the ratio of n-Hexane to 2-Propanol. A higher percentage of the alcohol will generally decrease retention times but may also affect selectivity. The choice of alcohol (IPA vs. Ethanol) can also significantly impact the separation. The concentration of the acidic modifier (TFA) can also be adjusted to optimize peak shape.
Self-Validation:
-
Specificity: Inject a blank (mobile phase) and individual enantiomer standards (if available) to confirm the retention times.
-
Linearity: Analyze a series of dilutions of the racemic standard to establish the linear range of the detector response.
-
Precision: Perform multiple injections of the same sample to assess the repeatability of the retention times and peak areas.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.
Part 3: Absolute Configuration Determination: Spectroscopic and Crystallographic Approaches
While chiral HPLC can separate enantiomers, it does not inherently determine their absolute configuration (i.e., which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer). For this, more advanced techniques are required.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] The resulting VCD spectrum is unique for each enantiomer and is highly sensitive to the molecule's three-dimensional structure in solution. A key advantage of VCD is that it does not require crystallization of the sample.[7] By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute configuration of the analyte can be unambiguously determined.[8]
Caption: Workflow for absolute configuration determination using VCD spectroscopy.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of a chiral molecule.[9][10] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of anomalous dispersion effects allows for the definitive assignment of the absolute stereochemistry.[11][12]
-
Crystal Growth: The primary prerequisite is the ability to grow high-quality single crystals of an enantiomerically pure sample of Azepane-2-carboxylic Acid Hydrochloride. This can often be the most challenging step.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous scattering data, often quantified by the Flack parameter. A Flack parameter close to 0 for a given enantiomer confirms its absolute configuration, while a value close to 1 indicates that the inverted structure is correct.[11]
Conclusion: An Integrated Approach to Stereochemical Characterization
The stereochemical properties of Azepane-2-carboxylic Acid Hydrochloride enantiomers are of paramount importance in the context of drug discovery and development. A thorough understanding and characterization of these properties are essential for ensuring the safety, efficacy, and quality of any potential therapeutic agent derived from this scaffold. This guide has outlined the key differences between the (R)- and (S)-enantiomers and has provided detailed, practical methodologies for their separation and absolute configuration determination.
An integrated approach, combining the separative power of chiral HPLC with the definitive structural insights from VCD spectroscopy or single-crystal X-ray crystallography, provides a robust framework for the comprehensive stereochemical analysis of Azepane-2-carboxylic Acid Hydrochloride. The application of these techniques, guided by the principles and protocols described herein, will empower researchers to confidently navigate the complexities of chirality and unlock the full therapeutic potential of this promising molecular scaffold.
References
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink. [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681–690. [Link]
-
HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. (n.d.). ResearchGate. [Link]
-
Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica, 55(3). [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. (2020, October 15). ResearchGate. [Link]
-
Determination of absolute configuration using X-ray diffraction. (n.d.). ResearchGate. [Link]
-
CID 174794573 | C14H26N2O4. (n.d.). PubChem. [Link]
-
Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. (n.d.). PMC. [Link]
-
Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. (n.d.). ResearchGate. [Link]
-
Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. (n.d.). Chemical Science (RSC Publishing). [Link]
-
Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. (2020, July 23). Radboud Repository. [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent. (2025, April 24). BORIS Portal. [Link]
-
Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines. (2023, October 20). PubMed. [Link]
-
Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. (2023, January 3). MDPI. [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (n.d.). SCIRP. [Link]
-
Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC. [Link]
-
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (n.d.). Semantic Scholar. [Link]
-
seco -1-Azacubane-2-carboxylic Acid: Derivative Scope and Comparative Biological Evaluation. (n.d.). ResearchGate. [Link]
-
An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. (2011, March 18). J Org Chem. [Link]
-
Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025, August 5). Journal of Pharma Insights and Research. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. jopir.in [jopir.in]
- 3. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 10. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
